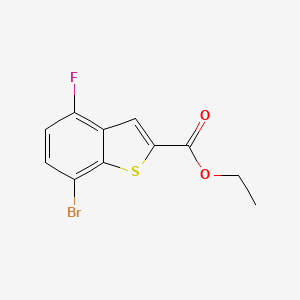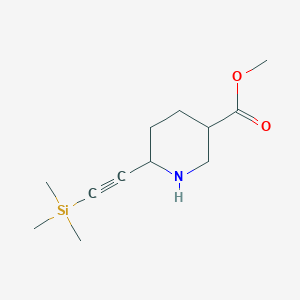
1-(2-Methylsulfonylethyl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylsulfonylethyl)piperazin-2-one is a heterocyclic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of a piperazin-2-one core structure with a 2-methylsulfonylethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylsulfonylethyl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of the desired piperazine derivative . Another method involves the use of a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization sequence, which provides high yields and enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective synthetic routes. The use of catalytic asymmetric methodologies, such as palladium-catalyzed decarboxylative allylic alkylation, allows for the efficient production of enantioenriched piperazin-2-ones . These methods are designed to minimize purification steps and reduce environmental impact, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
1-(2-Methylsulfonylethyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperazines, depending on the specific reagents and conditions used.
科学的研究の応用
1-(2-Methylsulfonylethyl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Methylsulfonylethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
1-(2-Methylsulfonylethyl)piperazin-2-one can be compared with other similar compounds, such as:
Piperazin-2-one: A core structure shared by many biologically active compounds.
Morpholin-2-one: Another heterocyclic compound with similar applications in pharmaceuticals.
1-(2-Phenylethyl)piperazin-2-one: A derivative with different substituents that may exhibit distinct biological activities.
特性
分子式 |
C7H14N2O3S |
|---|---|
分子量 |
206.27 g/mol |
IUPAC名 |
1-(2-methylsulfonylethyl)piperazin-2-one |
InChI |
InChI=1S/C7H14N2O3S/c1-13(11,12)5-4-9-3-2-8-6-7(9)10/h8H,2-6H2,1H3 |
InChIキー |
LCBOXHIELSYMTG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCN1CCNCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13898479.png)
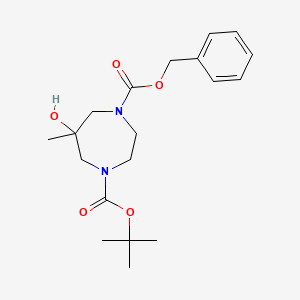
![5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B13898498.png)

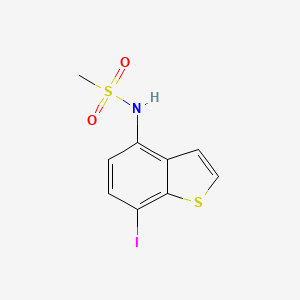

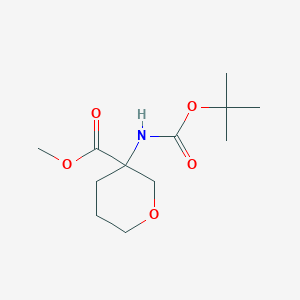
![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)

